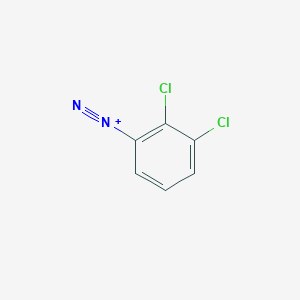![molecular formula C12H24OSi B14341831 tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane CAS No. 104808-03-9](/img/structure/B14341831.png)
tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane is an organosilicon compound with the chemical formula C10H20OSi. It is a colorless liquid with low vapor pressure and volatility, and it is stable at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane typically involves the reaction of tert-butylacetylene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with careful control of temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while substitution reactions can produce a variety of substituted silanes .
Aplicaciones Científicas De Investigación
tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of silanols or siloxanes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane include:
tert-Butylacetylene: A precursor used in the synthesis of this compound.
3,3-Dimethyl-1-butyne: Another alkyne with similar reactivity and applications.
tert-Butylethene: An alkene with similar structural features and reactivity.
Uniqueness
This compound is unique due to the presence of both tert-butyl and dimethylsilane groups, which confer distinct reactivity and stability. This makes it a valuable building block in the synthesis of complex organic molecules and specialty chemicals .
Propiedades
Número CAS |
104808-03-9 |
|---|---|
Fórmula molecular |
C12H24OSi |
Peso molecular |
212.40 g/mol |
Nombre IUPAC |
tert-butyl-(3,3-dimethylbut-1-ynoxy)-dimethylsilane |
InChI |
InChI=1S/C12H24OSi/c1-11(2,3)9-10-13-14(7,8)12(4,5)6/h1-8H3 |
Clave InChI |
DXGTYQYUVPUKKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



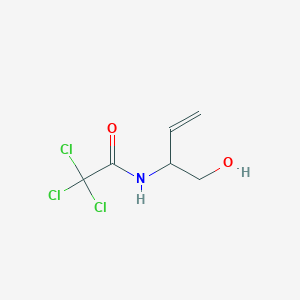
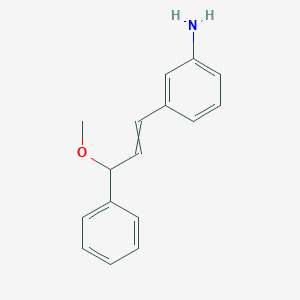
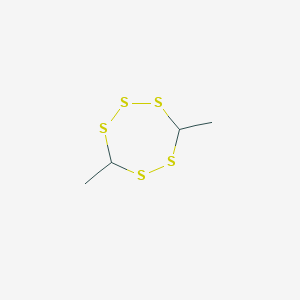
![Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate](/img/structure/B14341760.png)
![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)


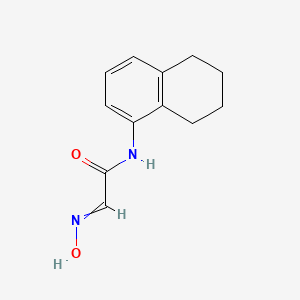
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)
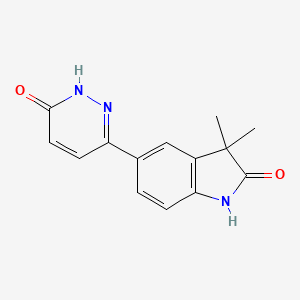

![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
